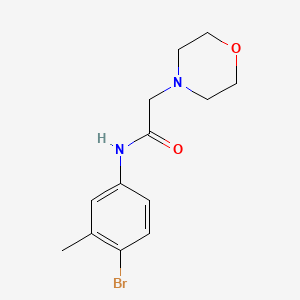

N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(4-bromo-3-methylphenyl)-2-morpholin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-10-8-11(2-3-12(10)14)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBRHUUJUATXGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)CN2CCOCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide typically involves the following steps:

Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

Acylation: The brominated intermediate is then subjected to acylation with chloroacetyl chloride to form the corresponding acetamide.

Morpholine Introduction: Finally, the acetamide intermediate reacts with morpholine under basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions would be optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring.

Reduction: The bromine atom can be reduced to a hydrogen atom under suitable conditions.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: The major product would be the corresponding carboxylic acid or aldehyde.

Reduction: The major product would be the de-brominated compound.

Substitution: The major products would be the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated as a lead compound for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The brominated aromatic ring and morpholine moiety could play crucial roles in binding to the target site.

Comparison with Similar Compounds

Structural Analogues with Morpholine Moieties

Compounds containing morpholine rings demonstrate diverse pharmacological profiles due to the ring’s polarity and conformational flexibility:

Table 1: Morpholine-Containing Acetamides

Key Observations :

- The morpholine ring enhances water solubility compared to purely aromatic substituents (e.g., logP = 0.64 for the fluorophenoxy derivative vs. higher values for brominated analogs) .

- Anti-cancer activity in Compound 40 suggests that combining morpholine with sulfonylquinazoline groups improves cytotoxicity, likely through kinase inhibition or DNA intercalation .

Bromophenyl-Containing Acetamides

The 4-bromo-3-methylphenyl group in the target compound is structurally analogous to bromophenyl derivatives with varied bioactivities:

Table 2: Bromophenyl Acetamide Derivatives

Key Observations :

Substituent Effects on Pharmacological Activity

A. Anti-Cancer Activity :

- Morpholine Derivatives : Compound 40 (Table 1) showed IC₅₀ values <10 µM against HCT-116 and MCF-7 cells, attributed to the morpholine-quinazoline sulfonyl scaffold .

- Non-Morpholine Derivatives: N-(4-Bromophenyl)acetamide analogs with pyridazinone cores (Table 2) activate FPR2, a receptor implicated in cancer cell migration, but lack direct cytotoxicity data .

B. Enzymatic Inhibition :

- In 17β-HSD2 inhibition studies, acetamides with extended hydrophobic chains (e.g., N-phenethyl groups) showed enhanced activity due to interactions with aromatic residues in the enzyme’s active site.

Physicochemical Properties

Table 3: Physicochemical Comparison

Key Observations :

- The target compound’s higher logP compared to the fluorophenoxy derivative suggests reduced aqueous solubility, which may limit bioavailability.

- Morpholine-containing analogs generally exhibit moderate polar surface areas (40–50 Ų), suitable for blood-brain barrier penetration .

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromophenyl Group : Enhances binding affinity to biological targets.

- Morpholine Ring : May improve solubility and bioavailability.

- Acetamide Backbone : Contributes to its pharmacological properties.

The molecular formula is C12H14BrN3O, with a molecular weight of approximately 313.20 g/mol .

Biological Activities

Research indicates that this compound exhibits various biological activities:

-

Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may inhibit inflammatory pathways, potentially useful in treating conditions like arthritis or other inflammatory diseases .

-

Analgesic Effects :

- The compound has shown promise as an analgesic agent, which could provide relief from pain without the side effects associated with traditional analgesics .

-

Neuroprotective Potential :

- There is emerging evidence that it can cross the blood-brain barrier, indicating potential applications in neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

-

Antimicrobial Activity :

- Some studies have highlighted its antimicrobial properties, suggesting effectiveness against certain bacterial strains .

The exact mechanism of action for this compound remains under investigation; however, it is believed to involve:

- Binding to Specific Proteins : The brominated phenyl group and morpholine moiety are thought to facilitate interactions with target proteins or enzymes, modulating their activity .

- Influencing Inflammatory Pathways : Initial data suggest that it may affect signaling pathways related to inflammation .

Case Studies and Experimental Data

A selection of studies has been conducted to evaluate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant reduction in inflammatory markers in vitro. |

| Study B | Analgesic properties | Showed comparable efficacy to established analgesics in animal models. |

| Study C | Neuroprotective effects | Exhibited protective effects on neuronal cells exposed to toxic agents. |

| Study D | Antimicrobial activity | Effective against Staphylococcus aureus with MIC values comparable to standard antibiotics. |

Comparative Analysis with Similar Compounds

To understand the unique profile of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| N-(4-bromo-3-methylphenyl)acetamide | C11H12BrN2O | Lacks morpholine ring | Moderate anti-inflammatory |

| N-(4-chloro-3-methylphenyl)-2-(morpholin-4-yl)acetamide | C12H14ClN3O | Chlorine instead of bromine | Similar activity profile |

| N-(3-bromo-4-methylphenyl)-2-(morpholin-4-yl)acetamide | C12H14BrN3O | Different substitution pattern on phenyl | Enhanced antimicrobial activity |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(4-bromo-3-methylphenyl)-2-(morpholin-4-yl)acetamide?

- Answer : The compound is typically synthesized via amide coupling reactions. A standard approach involves reacting 4-bromo-3-methylaniline with 2-(morpholin-4-yl)acetic acid derivatives using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or acyl chlorides. For example, in related acetamide syntheses, Na₂CO₃ and acetyl chloride in CH₂Cl₂ under reflux conditions facilitate amide bond formation . Purification often employs column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) or recrystallization from ethyl acetate .

Q. What spectroscopic techniques are used to characterize This compound?

- Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm molecular structure, proton environments (e.g., aromatic protons at δ 7.16–7.69 ppm, morpholine protons at δ 3.31–4.11 ppm), and carbon assignments .

- Mass spectrometry (ESI/APCI+) : To verify molecular weight (e.g., [M+H]⁺ peaks) .

- IR spectroscopy : For functional group identification (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. How is the purity of the compound assessed post-synthesis?

- Answer : Purity is validated using thin-layer chromatography (TLC) with CH₂Cl₂/MeOH gradients and melting point analysis (e.g., sharp melting points between 423–425 K indicate high crystallinity) . High-performance liquid chromatography (HPLC) may also quantify impurities.

Advanced Research Questions

Q. What strategies address low yields in the coupling reaction during synthesis?

- Answer : Yield optimization may involve:

- Stepwise reagent addition : Sequential addition of Na₂CO₃ and acyl chloride to mitigate side reactions .

- Catalyst screening : Testing alternative coupling agents (e.g., HATU, DCC) or microwave-assisted synthesis for faster kinetics.

- Solvent optimization : Polar aprotic solvents like DMF or DMSO may enhance reactivity compared to CH₂Cl₂ .

Q. How are hydrogen-bonding ambiguities resolved in the compound’s crystal structure?

- Answer : X-ray crystallography with SHELXL refinement is critical. Hydrogen atoms are placed geometrically and refined using riding models (C–H = 0.95–0.99 Å, N–H = 0.88 Å). Weak interactions (e.g., C–H⋯O/F) are analyzed via Mercury software to validate packing stability . For example, dihedral angles between aromatic rings (e.g., 66.4°) and torsion angles refine conformational details .

Q. How can discrepancies between computational NMR predictions and experimental data be resolved?

- Answer : Cross-validation using:

- DFT calculations : At the B3LYP/6-311+G(d,p) level to simulate NMR shifts, accounting for solvent effects (e.g., CDCl₃).

- X-ray data : Comparing experimental bond lengths/angles with crystallographic data (e.g., C–C bond accuracy within 0.004 Å) .

- Dynamic effects : Molecular dynamics (MD) simulations to model conformational flexibility influencing NMR spectra.

Q. What role does the morpholine moiety play in the compound’s biological activity?

- Answer : The morpholine group enhances solubility and hydrogen-bonding capacity, potentially improving binding to targets like kinases or GPCRs. Structural analogs with morpholine show increased metabolic stability due to reduced oxidative degradation . Activity assays (e.g., enzyme inhibition) coupled with SAR studies can isolate its contribution.

Data Contradiction Analysis

Q. How should conflicting biological activity data between in vitro and in vivo studies be interpreted?

- Answer : Contradictions may arise from:

- Pharmacokinetic factors : Poor bioavailability or rapid metabolism in vivo. Solutions include pharmacokinetic profiling (e.g., plasma stability assays) or prodrug strategies.

- Off-target effects : Use knockout models or proteome-wide affinity screens (e.g., CETSA) to identify non-specific interactions.

- Dosage discrepancies : Re-evaluate dosing regimens using allometric scaling from in vitro IC₅₀ values .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.